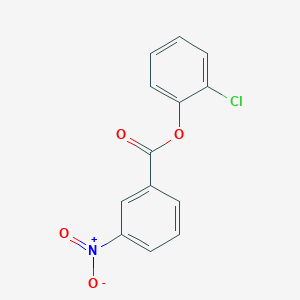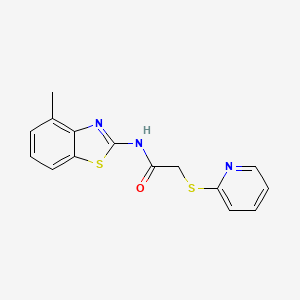
1-(2-furoyl)-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-2-methyl-1H-benzimidazole, commonly known as FMBI, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. FMBI is a benzimidazole derivative that is synthesized by the reaction of 2-methylbenzimidazole with furfural. FMBI has been extensively studied for its potential use as a fluorescent probe, as well as its potential applications in cancer research and drug development.
Mecanismo De Acción
The mechanism of action of FMBI is not fully understood, but it is believed to target specific cellular pathways that are involved in cell growth and proliferation. FMBI has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FMBI has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. FMBI has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMBI in lab experiments is its strong fluorescence properties, which make it useful for imaging biological systems. Additionally, FMBI has been shown to have low toxicity, making it a potential candidate for the development of anticancer drugs. However, one limitation of using FMBI is its relatively low solubility in water, which may limit its potential applications in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on FMBI. One area of interest is the development of FMBI-based fluorescent probes for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of FMBI and its potential applications in cancer research and drug development. Finally, the development of more efficient synthesis methods for FMBI may also be an area of future research.
Métodos De Síntesis
FMBI is synthesized by the reaction of 2-methylbenzimidazole with furfural. The reaction is typically carried out in a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid is often used to promote the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
FMBI has been studied for its potential applications in various scientific fields, including cancer research, drug development, and fluorescence imaging. In cancer research, FMBI has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. FMBI has also been studied for its potential use as a fluorescent probe, as it exhibits strong fluorescence properties that make it useful for imaging biological systems.
Propiedades
IUPAC Name |
furan-2-yl-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJLERROYRVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258534 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
![2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)


![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)

![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)